molecular formula C44H73NO14 B166407 Viranamycin B CAS No. 139595-04-3

Viranamycin B

Cat. No. B166407
M. Wt: 840 g/mol
InChI Key: IQDQMKRHOJUEEN-SDZJFZHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viranamycin B is a natural product that belongs to the family of macrolide antibiotics. It is produced by the soil bacterium Streptomyces hygroscopicus var. viridochromogenes. The compound was first isolated in 1991 and has since been studied for its potential therapeutic applications. Viranamycin B has shown promising results in treating various diseases, including cancer and bacterial infections. In

Scientific Research Applications

Microbial Impact on Broiler Intestines

A study by Neumann and Suen (2015) delved into the effects of virginiamycin, a compound closely related to Viranamycin B, on the gastrointestinal microbiota of chickens. The study highlighted virginiamycin's role in influencing the major bacterial populations in mature broilers' intestines, reflecting its impact on poultry health and nutrition (Neumann & Suen, 2015).

Antibiotic Mechanism and Biosynthesis

Yin and Zabriskie (2004) explored the biosynthesis of viomycin (tuberactinomycin B), which shares structural similarities with Viranamycin B. Their research revealed the functions of specific enzymes in the biosynthesis pathway, offering insights into the complex processes involved in antibiotic production and potential avenues for developing analogs with reduced toxicity (Yin & Zabriskie, 2004).

Nutritional Impact on Swine

Agudelo et al. (2007) investigated the influence of virginiamycin on phosphorus digestibility and utilization in pigs, which is pertinent to understanding how Viranamycin B and its analogs can affect animal nutrition. Their findings demonstrated the antibiotic's role in improving nutrient digestibility, highlighting its potential applications in animal feed to enhance growth and health (Agudelo et al., 2007).

properties

CAS RN

139595-04-3

Product Name

Viranamycin B

Molecular Formula

C44H73NO14

Molecular Weight

840 g/mol

IUPAC Name

[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19-

InChI Key

IQDQMKRHOJUEEN-SDZJFZHQSA-N

Isomeric SMILES

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

synonyms

viranamycin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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